REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[N+:9]2[O-])=[CH:4][CH:3]=1.[Si]([C:17]#[N:18])(C)(C)C.CN(C)C(Cl)=O>C(Cl)Cl>[CH3:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([C:17]#[N:18])=[N:9]2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
246 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C2C=CC=[N+](C2=C1)[O-]
|
Name
|
|
Quantity
|
414 mL
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)C#N
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
284 mL
|
Type
|
reactant
|
Smiles
|
CN(C(=O)Cl)C
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was quenched with saturated sodium bicarbonate
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
to give 260 g of crude material which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from methanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C2C=CC(=NC2=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 186 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |